S-(N-苯乙基硫代氨基甲酰基)-L-半胱氨酸

描述

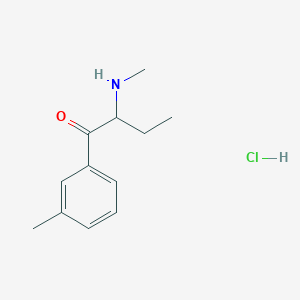

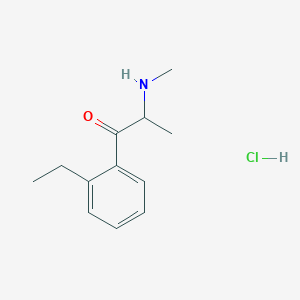

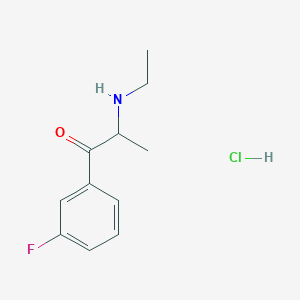

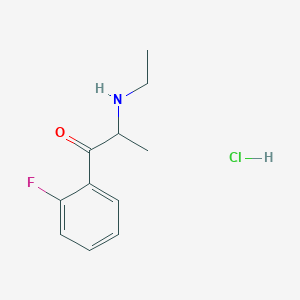

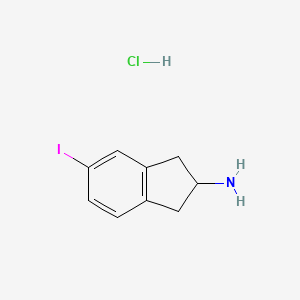

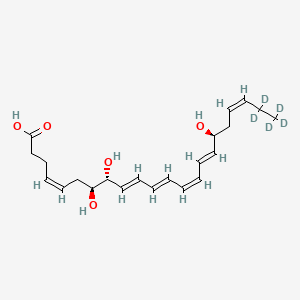

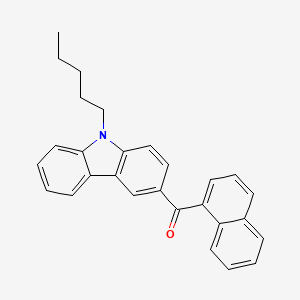

“S-(N-PhenethylthiocarbaMoyl)-L-cysteine” is a secondary metabolic product yielded upon the hydrolysis of gluconasturtiin . It is highly accumulated in the flowers of watercress . The molecule contains a total of 60 bonds, including 32 non-H bonds, 11 multiple bonds, 14 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine .

Synthesis Analysis

The synthesis of “S-(N-PhenethylthiocarbaMoyl)-L-cysteine” involves a stirring solution of NAC (1.0 g, 6.13 mmol, 1.2 eq) in methanol (5 mL), to which phenethyl isothiocyanate (PEITC) (5.1 mmol, 1 eq) is added . The reaction mixture is allowed to be stirred at room temperature until the formation of a heterogeneous solution .Molecular Structure Analysis

The molecule consists of 28 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, 6 Oxygen atoms, and 2 Sulfur atoms . It contains a total of 60 bonds, including 32 non-H bonds, 11 multiple bonds, 14 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 carboxylic acids (aliphatic), 2 secondary amides (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 primary amine .Chemical Reactions Analysis

The compound is involved in the induction of oxidative stress via its N-acetylated cysteine conjugated form . It can modulate the activity of key enzymes involved in cellular antioxidant defense mechanisms . It induces lipid and protein oxidation in a concentration-dependent manner .科学研究应用

1. 合成和细胞标记

S-(N-苯乙基硫代氨基甲酰基)-L-半胱氨酸及其相关化合物已合成用于特定目的,包括肿瘤细胞的细胞和亚细胞标记研究。例如,14C标记的苯乙基异硫氰酸酯和 S-(N-苯乙基硫代氨基甲酰基)半胱氨酸的合成已用于研究这些化合物在体外诱导人肿瘤细胞凋亡期间肿瘤细胞的标记 (徐和索恩利,1999)。

2. 抗肿瘤活性

研究还探讨了 S-(N-苯乙基硫代氨基甲酰基)-L-半胱氨酸衍生物的抗肿瘤活性。某些衍生物,如 S-乙基-氨基甲酰基-L-半胱氨酸和 S-氯乙基-氨基甲酰基-L-半胱氨酸,对动物肿瘤表现出显着的治愈作用,表明具有不同于已知细胞毒剂的选择性或表面活性 (内梅斯等人,1978)。

3. 细胞毒性和凋亡诱导

研究表明,膳食异硫氰酸酯和癌症化学预防剂苯乙基异硫氰酸酯及其 GSH 加合物 S-(N-苯乙基硫代氨基甲酰基)谷胱甘肽在人白血病细胞中诱导凋亡。该过程涉及细胞 GSH 的初始消耗和 GSH 加合物的形成,该加合物从细胞中输出。这突出了 GSH 的半胱氨酸硫醇基团在这些化合物诱导凋亡中的重要性 (徐和索恩利,2001)。

4. 抑制人白血病细胞生长

苯乙基异硫氰酸酯的巯基酸代谢物,如 S-(N-苯乙基硫代氨基甲酰基)半胱氨酸,已被发现可抑制人白血病 HL60 细胞在体外的生长。该化合物表现出很强的抗白血病活性,表明在癌症治疗或预防中具有潜在作用 (阿德西达、爱德华兹和索恩利,1996)。

5. 在代谢工程中的作用

对 L-半胱氨酸代谢及其衍生物(如 S-(N-苯乙基硫代氨基甲酰基)-L-半胱氨酸)的研究对于理解和改进代谢工程策略至关重要。例如,基于合理代谢工程的大肠杆菌中 L-半胱氨酸生产的研究对 L-半胱氨酸及其衍生物的生物技术生产具有重要意义 (刘等人,2018)。

作用机制

The compound’s cytotoxicity is not only dependent on PEITC itself but also on its N-acetylated cysteine conjugated form . It shows very minor antioxidant activity in a cell-free system, but in a cell-based system, it can modulate the activity of key enzymes involved in cellular antioxidant defense mechanisms .

未来方向

属性

IUPAC Name |

2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNOABWJBHBVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-(N-PhenethylthiocarbaMoyl)-L-cysteine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4-[[(2S)-2-Acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-3-(4-nitroanilino)-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B3026421.png)